Cas no 1181459-06-2 (2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide)

2-Cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide is a fluorinated acrylamide derivative characterized by its unique structural features, including cyano and difluorophenyl substituents. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of agrochemicals or pharmaceuticals, where its electron-withdrawing groups may enhance reactivity or biological activity. The presence of multiple fluorine atoms contributes to improved metabolic stability and lipophilicity, which can be advantageous in drug design. Its conjugated double bond system and cyano functionality offer versatility for further chemical modifications, such as nucleophilic additions or cyclizations. The compound's purity and well-defined structure make it suitable for research applications requiring precise molecular scaffolds.
2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide structure
1181459-06-2 structure
Product Name:2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide
CAS No:1181459-06-2
MF:C16H8F4N2O
MW:320.241137504578
CID:5450460
PubChem ID:45906816
Update Time:2025-09-24

2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)-2-propenamide
    • EN300-18051791
    • (E)-2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide
    • 2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide
    • Z449717142
    • 1181459-06-2
    • Inchi: 1S/C16H8F4N2O/c17-11-1-3-13(19)9(6-11)5-10(8-21)16(23)22-15-4-2-12(18)7-14(15)20/h1-7H,(H,22,23)/b10-5+
    • InChI Key: ZQHVZLKTOKMLMU-BJMVGYQFSA-N
    • SMILES: FC1C=C(C=CC=1NC(/C(/C#N)=C/C1C=C(C=CC=1F)F)=O)F

Computed Properties

  • Exact Mass: 320.05727553g/mol
  • Monoisotopic Mass: 320.05727553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Density: 1.469±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 459.4±45.0 °C(Predicted)
  • pka: 8.58±0.70(Predicted)

2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18051791-0.05g
1181459-06-2 90%
0.05g
$246.0 2023-09-19

2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide Related Literature

Additional information on 2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide

Latest Research Insights on 2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide (CAS: 1181459-06-2)

The compound 2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide (CAS: 1181459-06-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique fluorinated aromatic and cyanoacrylamide structure, has been investigated for its role as a kinase inhibitor, particularly in the context of cancer therapy. Recent studies have focused on its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's selective inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The research demonstrated that 2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide exhibits nanomolar potency against FGFR1-3, with a notable selectivity profile over other kinases. Structural analysis via X-ray crystallography revealed that the compound binds to the ATP-binding pocket of FGFR, stabilizing an inactive conformation and thereby inhibiting downstream signaling pathways.

Further investigations into the pharmacokinetic properties of this compound were reported in a 2024 ACS Pharmacology & Translational Science article. The study highlighted its favorable oral bioavailability and metabolic stability in rodent models, suggesting its potential as a lead candidate for further development. Additionally, in vivo efficacy studies using xenograft models of FGFR-driven tumors showed significant tumor growth inhibition, with minimal off-target effects observed at therapeutic doses.

Beyond oncology, recent research has explored the compound's utility in treating fibrotic diseases. A preprint from BioRxiv (2024) indicated that 2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide attenuates TGF-β-induced fibroblast activation, a key process in fibrosis. These findings open new avenues for repurposing the molecule in indications such as pulmonary fibrosis and liver fibrosis.

In summary, 2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide (CAS: 1181459-06-2) represents a promising multifunctional scaffold with applications in both oncology and fibrotic diseases. Ongoing research aims to optimize its pharmacokinetic profile and evaluate its safety in early-phase clinical trials. The compound's dual mechanism of action—targeting both FGFRs and TGF-β pathways—positions it as a unique therapeutic agent worthy of continued investigation.

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